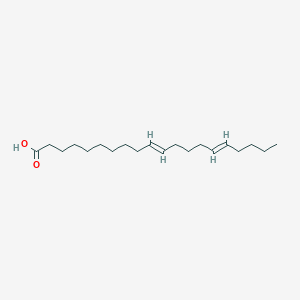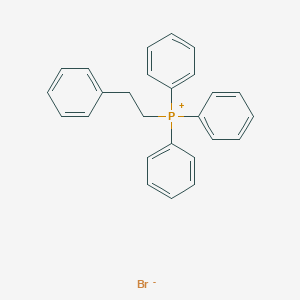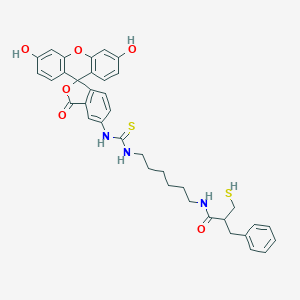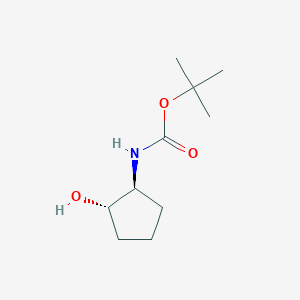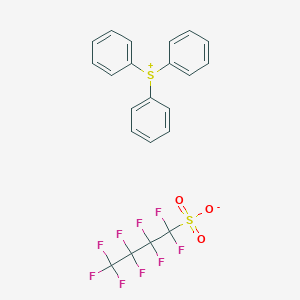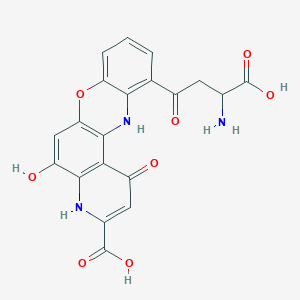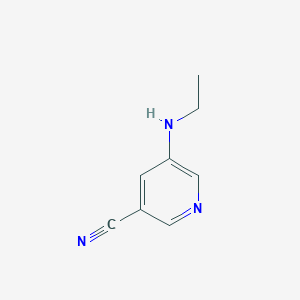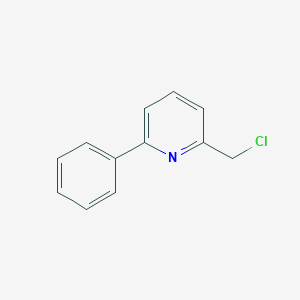
2-(Chloromethyl)-6-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-6-phenylpyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, materials science, and organic synthesis. This compound is known for its unique chemical and physical properties that make it a versatile building block for the synthesis of various complex molecules.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-6-phenylpyridine is not fully understood. However, it is known to act as an electrophile due to the presence of a chloromethyl group, which can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(Chloromethyl)-6-phenylpyridine. However, some studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Chloromethyl)-6-phenylpyridine in lab experiments include its ease of synthesis, versatility, and unique chemical and physical properties. However, the limitations include its moderate cytotoxicity, limited information on its mechanism of action, and potential safety concerns.
Orientations Futures
There are several future directions for the research on 2-(Chloromethyl)-6-phenylpyridine. These include:
1. Development of new synthetic methods for the synthesis of this compound and its derivatives.
2. Investigation of the mechanism of action of this compound and its derivatives.
3. Development of new biologically active molecules using 2-(Chloromethyl)-6-phenylpyridine as a building block.
4. Investigation of the potential applications of this compound in materials science and organic synthesis.
5. Development of new methods for the safe handling and disposal of this compound in the laboratory.
Méthodes De Synthèse
The synthesis of 2-(Chloromethyl)-6-phenylpyridine involves the reaction of 2-(bromomethyl)-6-phenylpyridine with hydrochloric acid in the presence of a palladium catalyst. This reaction is known as the Buchwald-Hartwig coupling reaction, which is a widely used method for the synthesis of aryl amines.
Applications De Recherche Scientifique
2-(Chloromethyl)-6-phenylpyridine has been extensively studied for its potential applications in various areas of scientific research. In medicinal chemistry, this compound has been used as a building block for the synthesis of various biologically active molecules such as antitumor agents, antibacterial agents, and antifungal agents. In materials science, this compound has been used as a precursor for the synthesis of various organic materials such as conducting polymers, OLEDs, and liquid crystals. In organic synthesis, this compound has been used as a versatile building block for the synthesis of various complex molecules.
Propriétés
Numéro CAS |
147937-33-5 |
|---|---|
Nom du produit |
2-(Chloromethyl)-6-phenylpyridine |
Formule moléculaire |
C12H10ClN |
Poids moléculaire |
203.67 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-phenylpyridine |
InChI |
InChI=1S/C12H10ClN/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9H2 |
Clé InChI |
NPSWBGSNFIEDJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CCl |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC(=N2)CCl |
Synonymes |
2-(CHLOROMETHYL)-6-PHENYLPYRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



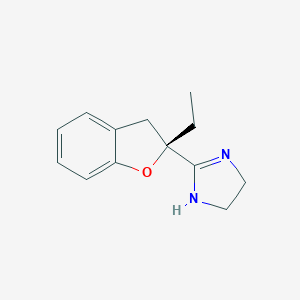
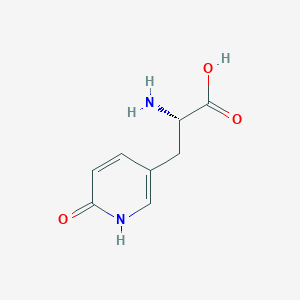
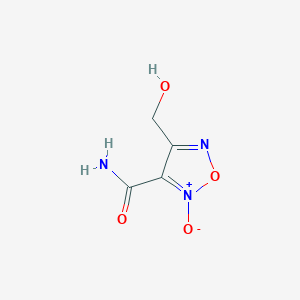
![4-[10-(Acryloyloxy)decyloxy]benzoic acid](/img/structure/B114792.png)
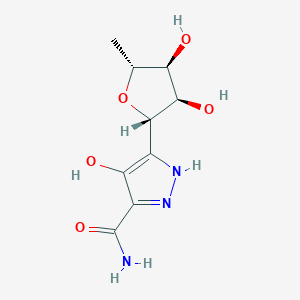
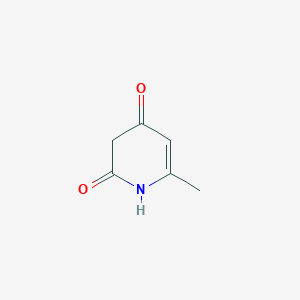
![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)
